1-(3-Ethyl-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
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Overview
Description
1-(3-Ethyl-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring attached to a phenoxypropanol moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Etherification: The phenoxypropanol moiety can be introduced by reacting 3-ethyl-5-methylphenol with an appropriate epoxide or halohydrin under basic conditions.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the phenoxypropanol derivative using a suitable coupling agent such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Ethyl-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxypropanol moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethyl-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-amine: Similar structure but with an amine group instead of an alcohol.
1-(3-Ethyl-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-thiol: Similar structure but with a thiol group instead of an alcohol.
Uniqueness
1-(3-Ethyl-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs. The presence of both the benzimidazole ring and the phenoxypropanol moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-(3-ethyl-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-16-9-14(2)10-18(11-16)24-13-17(23)12-22-15(3)21-19-7-5-6-8-20(19)22/h5-11,17,23H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBZNDRFVRDPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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